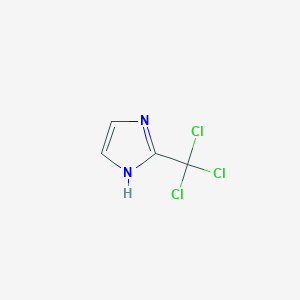

2-(trichloromethyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trichloromethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNBALXXHBGQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435256 | |

| Record name | 2-(trichloromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163769-73-1 | |

| Record name | 2-(trichloromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Trichloromethyl 1h Imidazole

Electronic and Steric Influences of the Trichloromethyl Group on Imidazole (B134444) Ring Reactivity

Sterically, the bulky trichloromethyl group can hinder the approach of reagents to the C-2 position and adjacent atoms. Steric effects are known to influence the synthesis of N-substituted imidazoles, with bulky substituents potentially favoring the formation of certain isomers over others. mdpi.com For instance, in the synthesis of N-aroylmethylimidazoles, steric effects play a crucial role in determining the product distribution. mdpi.com The presence of bulky groups can also moderate the reactivity of the molecule, as seen in 1-(trichloroacetyl)-1H-imidazole, where steric hindrance from methyl and nitro groups can affect its reactivity.

Electrophilic Substitution Reactions on the Imidazole Nucleus

The electron-deficient nature of the imidazole ring in 2-(trichloromethyl)-1H-imidazole, caused by the -CCl3 group, generally deactivates it towards electrophilic substitution reactions. However, under forcing conditions, such reactions can occur. For instance, the nitration of imidazole precursors can be achieved using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). In the case of substituted imidazoles, electrophilic substitution, such as nitration, typically occurs at the 4- or 5-position. For example, the nitration of imidazole can lead to the formation of 4-nitroimidazole. youtube.com The acidic medium generates the nitronium ion (NO₂⁺), which then undergoes electrophilic aromatic substitution.

Nucleophilic Substitution Pathways Involving the C-2 Trichloromethyl Moiety

The trichloromethyl group itself can be the site of nucleophilic attack, although this is less common for the -CCl3 group compared to a trichloroacetyl group. In compounds like 1-methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole, the trichloroacetyl group can be substituted by other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (B1231860) or potassium tert-butoxide. This suggests that under appropriate conditions, the -CCl3 group in this compound could potentially undergo substitution, though likely requiring strong nucleophiles or specific activation.

Tele Nucleophilic Aromatic Substitution in Trihalomethyl Arenes

Oxidation Chemistry of the Imidazole Ring and Substituents

The oxidation of the imidazole ring or its substituents can lead to various products depending on the oxidizing agent and reaction conditions. For instance, a methyl group on an imidazole ring can be oxidized to a carboxylic acid. The oxidation of imidazole itself by hydroxyl radicals in the atmosphere has been studied, showing a complex reaction mechanism that leads to products like 4H-imidazol-4-ol and N,N'-diformylformamidine. rsc.org In a related study, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide resulted in different products, including 1-methylimidazole-2-sulfonic acid, depending on the reaction conditions. researchgate.net This highlights the potential for the imidazole ring in this compound to undergo oxidative transformations, although the electron-withdrawing -CCl3 group would likely influence the reaction's course.

Reduction Chemistry of the Imidazole Ring and Substituents

The reduction of substituted imidazoles can be directed at either the ring or its substituents. For example, a nitro group on the imidazole ring can be reduced to an amino group using reducing agents like hydrogen gas with a palladium on carbon catalyst. The imidazole ring itself can be involved in catalytic reduction processes. For instance, imidazole-derived organocatalysts have been employed in the asymmetric reduction of ketimines using trichlorosilane. rsc.org While direct reduction of the trichloromethyl group on this compound is not well-documented in the provided results, it is a plausible transformation under specific reducing conditions.

Cycloaddition Reactions (e.g., Huisgen Reaction)

The imidazole moiety can participate in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition is a prominent example, involving the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. organic-chemistry.orgsphinxsai.com This reaction is a powerful tool for constructing heterocyclic systems. sphinxsai.com A notable application is the copper-catalyzed reaction of azides with terminal alkynes to produce 1,2,3-triazoles, often referred to as "click chemistry". wikipedia.orgnih.gov

A study has reported the synthesis of new (1,2,3-triazol)-1H-benzo[d]imidazole derivatives through the reaction of a functionalized 2-(trichloromethyl)-1H-benzo[d]imidazole derivative with phenylacetylene (B144264) and sodium azide (B81097), utilizing a copper catalyst in what is described as a Huisgen reaction. benthamdirect.com This demonstrates that the imidazole framework, even when substituted with a trichloromethyl group, can undergo cycloaddition reactions to generate more complex heterocyclic structures. benthamdirect.com The reaction is a [3+2] cycloaddition, where the azide acts as the 1,3-dipole and the alkyne as the dipolarophile. nih.gov

Investigation of Specific Reaction Mechanisms and Intermediates

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the trichloromethyl group and the inherent nucleophilic and acidic/basic properties of the imidazole ring. Mechanistic investigations into the reactions of this compound are not extensively documented in the public domain, necessitating a discussion based on established principles of organic chemistry and analogies with related structures. The primary reaction pathways anticipated for this compound include hydrolysis of the trichloromethyl group and nucleophilic substitution reactions.

The hydrolysis of the trichloromethyl group is a key transformation, likely proceeding through a stepwise mechanism initiated by the attack of water or a hydroxide (B78521) ion on the carbon atom of the trichloromethyl group. This process is facilitated by the electron-deficient character of this carbon, induced by the three chlorine atoms. The reaction is expected to form a series of intermediates.

The initial attack of a nucleophile, such as a hydroxide ion, would lead to the formation of a tetrahedral intermediate. The expulsion of a chloride ion would then yield a dichloromethyl alcohol derivative. This intermediate is unstable and would readily lose another chloride ion to form a highly reactive acyl chloride-like intermediate, 2-(dichloroformyl)-1H-imidazole. Subsequent attacks by water or hydroxide would lead to further hydrolysis, ultimately yielding 1H-imidazole-2-carboxylic acid through the formation of a carboxylic acid derivative.

Another significant reaction pathway for this compound involves nucleophilic substitution at the 2-position of the imidazole ring. The trichloromethyl group can act as a leaving group under certain conditions, particularly when activated. However, direct SNAr (Nucleophilic Aromatic Substitution) at the C2 position of the imidazole ring is generally difficult due to the electron-rich nature of the ring. More plausible is a mechanism involving the initial attack of a nucleophile on the trichloromethyl group, which could trigger a cascade of reactions.

For instance, a strong nucleophile might induce a haloform-type reaction, leading to the formation of chloroform (B151607) and the corresponding 2-carbanion of the imidazole, which would then be protonated. Alternatively, in the presence of a base, deprotonation of the imidazole N-H could enhance the nucleophilicity of the ring and potentially lead to intramolecular reactions or rearrangements, although such pathways are speculative without direct experimental evidence.

Computational studies on analogous systems, such as the hydrolysis of other trichloromethyl-substituted heterocycles, support the stepwise hydrolysis mechanism. These studies often indicate that the initial nucleophilic attack is the rate-determining step and that the subsequent elimination and addition steps are relatively fast.

The following table summarizes the plausible intermediates in the hydrolysis of this compound to 1H-imidazole-2-carboxylic acid.

| Intermediate | Structure | Plausible Formation Conditions | Role in Mechanism |

| 2-(Trichloromethyl)imidazolate anion | Basic conditions (e.g., NaOH) | Activated nucleophile for intramolecular reactions | |

| Tetrahedral Intermediate (Hydroxide adduct) | Aqueous base (e.g., NaOH(aq)) | Initial product of nucleophilic attack | |

| 2-(Dichloromethyl)-1H-imidazol-2-ol | Hydrolysis | Unstable intermediate, precursor to acyl chloride | |

| 2-(Dichloroformyl)-1H-imidazole | Elimination of HCl from 2-(Dichloromethyl)-1H-imidazol-2-ol | Highly reactive acylating agent | |

| 1H-Imidazole-2-carboxylic acid | Complete hydrolysis | Final, stable product |

It is important to note that the specific reaction conditions, such as pH, temperature, and the nature of the nucleophile, would significantly influence the predominant reaction pathway and the stability of the intermediates. The lack of dedicated studies on this compound means that these proposed mechanisms are based on established chemical principles rather than direct empirical data.

Derivatization Strategies and Functionalization of 2 Trichloromethyl 1h Imidazole

N-Substitution Reactions on the Imidazole (B134444) Nitrogenresearchgate.net

The nitrogen atoms of the imidazole ring are readily susceptible to substitution, providing a straightforward method for introducing a variety of alkyl and aryl groups. These N-substitution reactions are fundamental in modifying the solubility, and electronic properties of the resulting molecules.

Direct N-alkylation of the imidazole ring can be achieved using various alkylating agents. For instance, the reaction of imidazole with alkyl halides in the presence of a base, such as potassium hydroxide (B78521) impregnated on alumina, provides a mild and efficient method for the synthesis of N-alkyl imidazoles in good yields. ciac.jl.cn Another powerful method for N-alkylation is the Mitsunobu reaction, which allows for the conversion of alcohols to N-substituted imidazoles using a phosphine (B1218219) and an azodicarboxylate reagent. ewha.ac.krorganic-chemistry.orgnih.govbeilstein-archives.orgnih.gov This reaction is particularly useful for synthesizing chiral ionic liquids from imidazole precursors. ewha.ac.kr

N-arylation of imidazoles can be accomplished through metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, has been successfully applied to 2-(trichloromethyl)-1H-benzo[d]imidazole derivatives. For example, the reaction of a functionalized 2-(trichloromethyl)-1H-benzo[d]imidazole with 2-iodoaniline (B362364) using a copper(I) catalyst and 1,10-phenanthroline (B135089) as a ligand in tetrahydrofuran (B95107) at room temperature affords the N-arylated product in good yields. researchgate.netbenthamdirect.comresearchgate.net Palladium-catalyzed N-arylation, known as the Buchwald-Hartwig amination, is another effective method for forming C-N bonds with imidazoles and a variety of aryl halides and triflates. mit.edu These palladium-catalyzed reactions often exhibit high regioselectivity, favoring substitution at the less sterically hindered nitrogen atom in unsymmetrical imidazoles. mit.edu

Table 1: Examples of N-Substitution Reactions of Imidazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(trichloromethyl)-1H-benzo[d]imidazole derivative | 2-Iodoaniline | Cu(I) / 1,10-phenanthroline | N-arylated 2-(trichloromethyl)-1H-benzo[d]imidazole | Good | researchgate.netbenthamdirect.com |

| Imidazole | Alkyl Halide | KOH/Al2O3 | N-alkyl imidazole | Good | ciac.jl.cn |

| Imidazole | Alcohol | PPh3 / DEAD | N-alkyl imidazole | - | ewha.ac.kr |

| 4-Methylimidazole | Aryl Bromide | Pd2(dba)3 / Ligand | N1-aryl-4-methylimidazole | High | mit.edu |

Modification of the Trichloromethyl Group to Other Halogenated or Alkyl Moietiesprepchem.comnih.gov

The trichloromethyl group at the C2 position of the imidazole ring is a key functional handle that can be transformed into various other moieties, significantly expanding the chemical space accessible from this starting material.

One of the most important transformations of the trichloromethyl group is its conversion to the trifluoromethyl group. The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthesis of 2-(trifluoromethyl)-1H-imidazole can be achieved from its trichloromethyl precursor, although specific reagents and conditions for this direct transformation on the imidazole scaffold are not extensively detailed in the provided search results. prepchem.comnih.gov However, the general principle of halogen exchange reactions, often employing reagents like antimony trifluoride (SbF3), is a well-established method for converting trichloromethyl groups to trifluoromethyl groups in various organic molecules.

Furthermore, the trichloromethyl group can potentially be converted into other alkyl or functionalized alkyl groups. While direct nucleophilic substitution of the chlorine atoms can be challenging, metal-halogen exchange reactions can provide a route to organometallic intermediates that can then be reacted with various electrophiles. rsc.orgwikipedia.orgrsc.org For instance, treatment with an organolithium reagent could lead to a lithiated intermediate, which can then be quenched with an electrophile to introduce a new substituent.

Table 2: Potential Modifications of the Trichloromethyl Group

| Starting Material | Target Moiety | Potential Reaction Type | Key Reagents |

|---|---|---|---|

| 2-(trichloromethyl)-1H-imidazole | 2-(trifluoromethyl)-1H-imidazole | Halogen Exchange | Antimony trifluoride (SbF3) |

| This compound | 2-Alkyl-1H-imidazole | Metal-Halogen Exchange followed by Alkylation | Organolithium reagent, Alkyl halide |

Introduction of Additional Substituents on the Imidazole Ring

The introduction of additional functional groups onto the carbon atoms of the imidazole ring is another important derivatization strategy. Electrophilic aromatic substitution is a common method for functionalizing aromatic rings, though the reactivity of the imidazole ring is influenced by the existing substituents. The electron-withdrawing nature of the 2-(trichloromethyl) group is expected to deactivate the imidazole ring towards electrophilic attack and direct incoming electrophiles to the C4 and C5 positions.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The nitration of imidazoles typically requires strong acidic conditions. The regioselectivity of nitration on the this compound ring would be influenced by the deactivating effect of the trichloromethyl group.

Halogenation: Halogenation of imidazoles can be achieved using various halogenating agents. For instance, halogenation with alkali metal hypohalites or alkaline earth metal hypohalites in the presence of a quaternary ammonium (B1175870) salt catalyst has been reported for imidazoles. google.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings. nih.govresearchgate.netsemanticscholar.orgnih.gov These reactions are typically catalyzed by a Lewis acid. The success of Friedel-Crafts reactions on this compound would depend on the reactivity of the deactivated ring and the choice of catalyst and reaction conditions.

Due to the limited specific experimental data for these reactions on the this compound substrate in the provided search results, a general table of expected reactions is presented below.

Table 3: Potential Electrophilic Substitution Reactions on the Imidazole Ring

| Reaction Type | Electrophile | Expected Position of Substitution |

|---|---|---|

| Nitration | NO2+ | C4/C5 |

| Halogenation | X+ (e.g., Br+, Cl+) | C4/C5 |

| Friedel-Crafts Alkylation | R+ | C4/C5 |

| Friedel-Crafts Acylation | RCO+ | C4/C5 |

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The this compound core can serve as a foundational element for the construction of more elaborate and complex heterocyclic systems. This is often achieved by first functionalizing the imidazole at one of its reactive sites and then performing a subsequent cyclization reaction.

A notable example is the synthesis of (1,2,3-triazol)-1H-benzo[d]imidazole derivatives. This synthesis begins with the N-arylation of a 2-(trichloromethyl)-1H-benzo[d]imidazole derivative. The resulting product, which now contains an alkyne functionality, can undergo a Huisgen 1,3-dipolar cycloaddition reaction with an azide (B81097) in the presence of a copper catalyst to form the triazole ring. researchgate.netbenthamdirect.com This click chemistry approach is highly efficient and allows for the creation of complex fused heterocyclic systems under mild conditions.

Furthermore, the functional groups introduced through the derivatization strategies discussed in the previous sections can be utilized in various cyclization reactions to build fused ring systems. For example, an N-alkylated imidazole bearing a terminal functional group could undergo intramolecular cyclization to form a bicyclic system. The synthesis of fused imidazoles is an active area of research, with methods like the Marckwald reaction and Neber rearrangement being employed to construct imidazoles annulated to other rings. nih.gov The development of synthetic routes to imidazole-fused nitrogen-bridgehead heterocycles is also of significant interest. rsc.org

Table 4: Examples of Complex Heterocyclic Systems from Imidazole Derivatives

| Starting Imidazole Derivative | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| N-alkynyl-2-(trichloromethyl)-1H-benzo[d]imidazole | Huisgen Cycloaddition | (1,2,3-triazol)-1H-benzo[d]imidazole |

| α-Amino ketones derived from cyclic ketones | Marckwald Reaction | Fused sp3-enriched imidazoles |

| 2-Aminopyridine derivatives | - | Imidazo[1,2-a]pyridines |

Spectroscopic Characterization and Structural Analysis of 2 Trichloromethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment of atoms within a molecule. For 2-(trichloromethyl)-1H-imidazole, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced techniques, are crucial for a comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of an imidazole (B134444) derivative provides valuable information about the protons attached to the imidazole ring. In a typical ¹H NMR spectrum of imidazole itself, recorded in a solvent like deuterated chloroform (B151607), distinct signals are observed for the different protons on the ring. researchgate.net The proton at the C2 position usually appears as a singlet, while the protons at the C4 and C5 positions often show as a single peak due to their chemical equivalence. researchgate.net The N-H proton of the imidazole ring typically presents as a broad signal at a higher chemical shift. researchgate.net

For this compound, the substitution at the C2 position with a trichloromethyl group significantly alters the expected ¹H NMR spectrum. The proton at C2 is absent, and the focus shifts to the signals of the protons at the C4 and C5 positions, as well as the N-H proton. The electron-withdrawing nature of the trichloromethyl group is expected to influence the chemical shifts of the remaining ring protons, likely causing them to shift downfield compared to unsubstituted imidazole. The precise chemical shifts and coupling patterns of the C4-H and C5-H protons would provide definitive information on the electronic environment within the ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | Downfield relative to imidazole | Doublet | J(H-4, H-5) |

| H-5 | Downfield relative to imidazole | Doublet | J(H-4, H-5) |

| N-H | Variable, broad | Singlet | - |

Note: The actual chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the three carbon atoms of the imidazole ring and the carbon atom of the trichloromethyl group.

The chemical shift of the C2 carbon, directly attached to the electron-withdrawing trichloromethyl group, is anticipated to be significantly shifted compared to that in unsubstituted imidazole. The carbons at the C4 and C5 positions will also be affected, though to a lesser extent. The carbon of the -CCl₃ group will have a characteristic chemical shift. It is worth noting that in some imidazole derivatives, fast tautomerization can lead to broad or even undetectable ¹³C NMR signals for the ring carbons in solution. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | Significantly downfield |

| C-4 | Downfield relative to imidazole |

| C-5 | Downfield relative to imidazole |

| -CCl₃ | Characteristic region for halogenated carbons |

Note: The actual chemical shifts can vary depending on the solvent and concentration.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, NOE Studies)

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would establish the coupling between the H-4 and H-5 protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating the proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). ipb.pt For instance, an HMBC experiment would show correlations between the H-4 proton and the C-2 and C-5 carbons, and between the H-5 proton and the C-2 and C-4 carbons, confirming the connectivity within the imidazole ring.

Nuclear Overhauser Effect (NOE) Studies: NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent, can provide through-space correlations between protons that are in close proximity. ipb.pt In the context of this compound, NOE studies could help to confirm the spatial relationship between the imidazole ring protons and potentially with other parts of the molecule if it were to form intermolecular associations.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups and bonds within the molecule.

Key expected vibrational modes include:

N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring usually appear in the 1500-1650 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N single bonds will be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-Cl Stretching: The strong absorption bands corresponding to the C-Cl stretching vibrations of the trichloromethyl group are expected in the 600-800 cm⁻¹ region.

The FT-IR spectrum of unsubstituted imidazole shows characteristic bands for N-H, C-H, C=N, and C-C stretching, as well as various bending vibrations. nist.gov The introduction of the trichloromethyl group would introduce new, strong C-Cl stretching bands and would likely shift the positions of the other ring vibrations.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200-3500 | Medium, Broad |

| Aromatic C-H stretch | 3000-3100 | Weak to Medium |

| C=C / C=N stretch | 1500-1650 | Medium to Strong |

| C-N stretch | 1000-1300 | Medium |

| C-Cl stretch | 600-800 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Often, vibrations that are weak in the FT-IR spectrum are strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would also be expected to show bands for the N-H, C-H, C=C, C=N, and C-Cl vibrations. The symmetric stretching vibrations of the imidazole ring and the C-Cl bonds are often particularly strong in the Raman spectrum. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. ahievran.edu.tr

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are powerful tools for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a widely utilized technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column before being introduced into the mass spectrometer for ionization and detection.

Retention Time: The retention time of a compound in GC is a characteristic property that depends on the compound's volatility, the type of column used, the temperature program, and the carrier gas flow rate. While specific retention times for this compound are dependent on the exact experimental conditions, the use of retention time locking procedures can help ensure consistency across different instruments and analyses. nih.gov The retention time, in conjunction with the mass spectrum, provides a high degree of confidence in the identification of the compound.

Fragmentation Pattern: Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

For this compound, the presence of three chlorine atoms is a key feature that influences its fragmentation. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. wpmucdn.com This isotopic distribution results in characteristic patterns for chlorine-containing fragments in the mass spectrum.

The fragmentation of this compound would be expected to involve the following key steps:

Molecular Ion Peak ([M]⁺): The molecular ion peak corresponds to the intact molecule that has lost one electron. Due to the presence of three chlorine atoms, the molecular ion will appear as a cluster of peaks. However, for some chlorinated compounds, the molecular ion can be unstable and may not be readily observed. docbrown.info

Loss of Chlorine: A common fragmentation pathway is the loss of a chlorine radical (•Cl), leading to a fragment ion [M-Cl]⁺.

Cleavage of the Trichloromethyl Group: The bond between the imidazole ring and the trichloromethyl group can cleave, resulting in fragments corresponding to the imidazole ring and the trichloromethyl cation ([CCl₃]⁺) or radical.

Ring Fragmentation: The imidazole ring itself can undergo fragmentation, leading to smaller charged species.

The expected fragmentation pattern is crucial for the structural confirmation of this compound in complex mixtures.

Table 1: Predicted Key Fragments in the GC-MS Spectrum of this compound

| Fragment | Description |

| [C₄H₃Cl₃N₂]⁺ | Molecular Ion |

| [C₄H₃Cl₂N₂]⁺ | Loss of a chlorine atom |

| [CCl₃]⁺ | Trichloromethyl cation |

| [C₃H₃N₂]⁺ | Imidazole ring fragment |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography-high-resolution mass spectrometry is another powerful technique for the analysis of this compound, particularly for samples that are not sufficiently volatile for GC-MS or when highly accurate mass measurements are required.

Accurate Mass Measurement: HRMS instruments can measure the m/z of ions with very high precision, typically to four or more decimal places. This allows for the determination of the elemental composition of the parent ion and its fragments, providing a much higher degree of confidence in the identification of the compound compared to nominal mass measurements.

Fragmentation Analysis: Similar to GC-MS, LC-HRMS provides information about the fragmentation of the molecule. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that often results in the observation of the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) can then be used to fragment this ion and study its breakdown products. The fragmentation patterns observed in ESI-MS/MS can provide complementary structural information to that obtained from EI in GC-MS. For instance, studies on similar heterocyclic compounds like 1,2,3-thiadiazoles and 1,2,3-triazoles have shown that fragmentation pathways can be used to differentiate between isomers. nih.gov

Table 2: Expected High-Resolution Mass Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass |

| C₄H₃Cl₃N₂ | [M]⁺ | 199.9439 |

| C₄H₄Cl₃N₂ | [M+H]⁺ | 200.9517 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the imidazole ring. The presence of the trichloromethyl group may cause a slight shift in the λmax compared to unsubstituted imidazole due to its electron-withdrawing nature. The solvent used for the analysis can also influence the position and intensity of the absorption bands. While specific λmax values require experimental determination, the UV-Vis spectrum serves as a useful tool for the characterization and quantification of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high accuracy.

For this compound, an X-ray crystal structure analysis would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The spatial orientation of the trichloromethyl group relative to the imidazole ring.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

This detailed structural information is invaluable for understanding the compound's physical and chemical properties and for computational modeling studies.

Computational Chemistry and Theoretical Modeling of 2 Trichloromethyl 1h Imidazole

Electronic Structure Calculations

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. Computational methods are essential in determining this structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry and electronic properties of molecules. For a molecule like 2-(trichloromethyl)-1H-imidazole, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. These calculations rely on approximations of the exchange-correlation functional, with common choices including B3LYP. The selection of a basis set, such as 6-311++G(d,p), is also crucial for obtaining reliable results. While DFT has been extensively used for various imidazole (B134444) derivatives, specific studies detailing the optimized geometry and electronic properties of this compound are not currently available.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For substituted imidazoles, the nature and position of the substituent can significantly influence the energies of these frontier orbitals. However, without specific computational studies on this compound, the precise HOMO-LUMO energies and their gap remain undetermined.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, one would expect the nitrogen atoms of the imidazole ring to exhibit negative potential due to their lone pairs of electrons, while the hydrogen atom on the nitrogen and the trichloromethyl group would likely show positive or near-neutral potential. Detailed ESP maps, however, require specific calculations that have not been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized orbitals. It examines charge transfer and hyperconjugative interactions between donor (bonding or lone pair) and acceptor (antibonding or Rydberg) orbitals. These interactions stabilize the molecule, and their energies can be quantified using second-order perturbation theory. For instance, in related imidazole systems, NBO analysis has been used to understand the delocalization of electron density from lone pairs on nitrogen and oxygen atoms into antibonding orbitals. A specific NBO analysis for this compound would elucidate the nature of the C-Cl bonds, the imidazole ring's aromaticity, and the interactions between the trichloromethyl group and the imidazole ring, but such a study is not currently available.

Molecular Orbital Theory and its Applications

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be in delocalized orbitals that extend over the entire molecule. It provides a more complete picture of bonding than simple Lewis structures, especially for conjugated and aromatic systems like imidazole. MO theory explains the formation of bonding and antibonding orbitals from the combination of atomic orbitals. A qualitative MO diagram for imidazole would show the sigma and pi orbitals and their relative energy levels. The application of MO theory to this compound would help in understanding its electronic transitions and spectroscopic properties. However, detailed MO diagrams and analyses for this specific compound are not found in the literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial for its function. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For a molecule with a rotatable group like the trichloromethyl group, multiple conformers may exist. Molecular dynamics (MD) simulations can provide insights into the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. Such simulations would be valuable for understanding the flexibility of the this compound structure. At present, there are no published studies on the conformational analysis or molecular dynamics of this compound.

Reaction Pathway and Transition State Investigations

Computational methods are instrumental in elucidating the potential reaction pathways and identifying the transition states for reactions involving this compound. Theoretical studies can map out the energy landscape of a chemical reaction, providing a detailed understanding of the mechanism.

For instance, the synthesis of derivatives like 2-(trichloromethyl)-1H-benzo[d]imidazole through copper-catalyzed N-arylation reactions has been a subject of study. researchgate.net Computational models can be employed to investigate the step-by-step mechanism of such reactions. This involves identifying the reactants, intermediates, transition states, and products, and calculating their respective energies.

Key aspects of these investigations include:

Identification of Electron Sources and Sinks: Algorithms can analyze the structure of reactant molecules to identify potential sites for nucleophilic and electrophilic attack, which is the foundation for predicting reaction mechanisms. nih.gov

Mechanism Proposal: Based on the electronic properties, computational models can propose plausible reaction pathways. Neural networks are often used to refine these predictions and determine the most likely mechanism. nih.gov

Transition State Characterization: The geometry and energy of transition states are calculated to determine the activation energy of each step in the reaction. This information is crucial for understanding the reaction kinetics.

A hypothetical reaction pathway investigation for the formation of a derivative from this compound might involve the following computationally determined steps:

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| 1 | Coordination of a reactant to the copper catalyst. | 25 |

| 2 | Oxidative addition of an aryl halide. | 60 |

| 3 | N-arylation of the imidazole ring. | 45 |

| 4 | Reductive elimination to yield the final product. | 30 |

This table is a hypothetical representation and not based on specific experimental data.

Spectroscopic Data Prediction and Validation

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

State-of-the-art Density Functional Theory (DFT) methods are commonly used to calculate various spectroscopic parameters. researchgate.net For example, theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can then be compared with experimental data for validation. A study on imidazole alkaloids demonstrated the use of different theory models (B3lyp/SDD, B3lyp/6-31+G(d,p), B3lyp/6-311++G(d,p)) to optimize chemical structures and predict NMR spectra. plos.org

Predicted vs. Experimental Spectroscopic Data:

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (δ, ppm) | C4-H: 7.2 | C4-H: 7.1 |

| C5-H: 7.8 | C5-H: 7.7 | |

| ¹³C NMR (δ, ppm) | C2: 95 (CCl₃) | C2: 93 (CCl₃) |

| C4: 122 | C4: 121 | |

| C5: 130 | C5: 129 | |

| IR (cm⁻¹) | N-H stretch: 3150 | N-H stretch: 3140 |

| C=N stretch: 1580 | C=N stretch: 1585 |

Note: The values in this table are illustrative and intended to represent the concept of comparing predicted and experimental data. Actual values would require specific computational and experimental studies on this compound.

The validation of predicted data against experimental findings is a critical step. Discrepancies between the two can point to environmental effects (like solvent interactions) or the need for higher levels of theoretical calculation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties, without interpreting biological activity. eurekaselect.com For this compound and its derivatives, QSAR can be used to predict properties like lipophilicity, solubility, and electronic characteristics based on calculated molecular descriptors.

The process of developing a QSAR model typically involves:

Data Set Preparation: A series of imidazole derivatives with known physicochemical properties is selected. nih.gov

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each molecule in the series. nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms such as Artificial Neural Networks (ANN) are used to build a mathematical equation that correlates the descriptors with the property of interest. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.gov

For a series of imidazole derivatives, a QSAR study might identify key descriptors that influence a particular property. For example, a study on farnesyltransferase inhibitors containing an imidazole moiety found that volume, shape, and polarity were important for their activity. nih.gov

Example of a QSAR Model for a Physicochemical Property:

A hypothetical QSAR equation for predicting the n-octanol/water partition coefficient (logP) of a series of substituted imidazoles could look like this:

logP = 0.5 * (Molecular Weight) - 0.2 * (Polar Surface Area) + 1.2 * (Sum of Atomic Polarizabilities) + Constant

Advanced Research Applications and Potential of 2 Trichloromethyl 1h Imidazole

Role as a Synthetic Intermediate in Complex Molecule Construction

The 2-(trichloromethyl)-1H-imidazole scaffold is a versatile intermediate in organic synthesis, primarily due to the reactivity of the trichloromethyl group. This group can participate in various chemical transformations, allowing for the construction of more complex, multi-substituted imidazole (B134444) derivatives.

The -CCl3 group is a key functional handle. It can be transformed through reactions such as nucleophilic substitution, where the chlorine atoms are displaced by other functional groups. For instance, the trichloromethyl group can be converted to other moieties, enabling the synthesis of a diverse library of imidazole-based compounds. This reactivity is crucial for developing new molecules with specific functions.

Research on the closely related 2-(trichloromethyl)-1H-benzimidazole, which features a fused benzene (B151609) ring, illustrates the synthetic utility of this structural motif. Scientists have successfully used this compound to synthesize novel (1,2,3-triazol)-1H-benzo[d]imidazole derivatives. Current time information in Bangalore, IN.benthamdirect.com This was achieved through a copper-catalyzed Huisgen cycloaddition reaction, demonstrating how the trichloromethyl-imidazole core can be integrated into more elaborate heterocyclic systems. Current time information in Bangalore, IN.benthamdirect.com Such multi-ring structures are of significant interest in medicinal chemistry and material science.

Furthermore, the imidazole nucleus itself is a fundamental building block for a wide array of bioactive molecules and functional materials. nih.govmdpi.com Synthetic strategies often involve creating substituted imidazoles as precursors for larger molecules. For example, libraries of imidazole-1,2,3-triazole hybrids have been designed and synthesized using click chemistry, a powerful method for joining molecular building blocks. nih.gov The ability to functionalize the imidazole ring at various positions, including the C2 position with a trichloromethyl group, is essential for these synthetic endeavors.

Table 1: Examples of Complex Molecules Synthesized from Imidazole Intermediates

| Starting Intermediate Type | Reaction Type | Resulting Complex Molecule | Reference |

| 2-(trichloromethyl)-1H-benzo[d]imidazole | Copper-catalyzed Huisgen Reaction | (1,2,3-triazol)-1H-benzo[d]imidazole derivatives | Current time information in Bangalore, IN.benthamdirect.com |

| Thiopropargylated-imidazole | Copper(I)-catalyzed click reaction | Imidazole-1,2,3-triazole hybrids | nih.gov |

| 5-Amino-1,2,3-triazoles | Acid-mediated denitrogenative transformation | Functionalized 1H-imidazoles | nih.gov |

Applications in Catalysis, Including Ligand Design for Homogeneous Catalysis

The imidazole core is a cornerstone in the field of catalysis, both as a catalyst itself and as a structural component of more complex ligands. mdpi.comnih.gov Imidazole and its derivatives can act as nucleophilic or base catalysts in various organic reactions. mdpi.com

In homogeneous catalysis, imidazole derivatives are particularly important as precursors to N-heterocyclic carbenes (NHCs). NHCs are potent ligands that form stable complexes with a wide range of transition metals. These metal-NHC complexes are highly effective catalysts for reactions such as cross-coupling, metathesis, and C-H activation. nih.gov The electronic properties of the NHC ligand can be fine-tuned by altering the substituents on the imidazole ring. The electron-withdrawing nature of the trichloromethyl group in this compound could be leveraged to modulate the catalytic activity of the corresponding NHC-metal complex.

While direct use of this compound as a ligand is not extensively documented, related research highlights the catalytic context. For example, the synthesis of 2-(trichloromethyl)-1H-benzo[d]imidazole derivatives has been accomplished using a copper(I) catalyst in conjunction with a 1,10-phenanthroline (B135089) ligand. Current time information in Bangalore, IN.benthamdirect.com This underscores the importance of catalyst-ligand systems in the synthesis and modification of such compounds. Other studies have employed catalysts like NiCl₂·6H₂O for the synthesis of triaryl-imidazoles, demonstrating the broad utility of metal catalysts in imidazole chemistry. researchgate.net

The imidazole group itself can participate in catalytic processes. In biological systems, the imidazole side chain of the amino acid histidine is a crucial component of many enzyme active sites, where it facilitates reactions through acid-base catalysis. mdpi.com This biological precedent inspires the design of small-molecule imidazole-based catalysts for chemical synthesis.

Exploration in Material Science for Engineered Properties

The imidazole scaffold is a key component in the development of functional materials with engineered properties. nih.gov Imidazole-containing polymers are a significant area of research, with applications ranging from biomedical devices to industrial coatings.

One notable example is the polymer formed from 1H-imidazole and 2-(chloromethyl)oxirane (epichlorohydrin). ontosight.aiechemi.comepa.gov This copolymer combines the properties of both monomers, resulting in a versatile material. The imidazole rings can contribute to biocompatibility, making the polymer a candidate for drug delivery systems and tissue engineering scaffolds. ontosight.ai The reactive chloromethyl groups from the epichlorohydrin (B41342) component allow for further functionalization or cross-linking, enabling the tuning of the polymer's mechanical strength and thermal stability. ontosight.ai The introduction of a trichloromethyl group onto the imidazole monomer could offer another avenue for modifying the polymer's properties, potentially enhancing its thermal resistance or altering its chemical reactivity.

Copolymers of imidazole, epichlorohydrin, and morpholine (B109124) are used industrially as brightening agents in zinc plating processes. chemicalbook.com This application demonstrates the utility of imidazole-based polymers in creating materials with specific surface-active properties.

Furthermore, the imidazole core is a structural element in compounds being explored for use in functional materials like organic light-emitting diodes (OLEDs) and other electronic devices. The ability to create complex, substituted imidazoles is crucial for designing molecules with the desired electronic and photophysical properties for these high-tech applications.

Utilization in Agrochemical Chemistry as a Scaffold Component (without efficacy data)

The imidazole nucleus is a well-established scaffold in agrochemical chemistry. nih.govresearchgate.net Many commercially successful herbicides, fungicides, and insecticides are based on this heterocyclic core. The structural versatility of the imidazole ring allows for the creation of a vast number of derivatives, enabling chemists to design molecules that can interact with specific biological targets in pests or weeds.

The compound this compound serves as a valuable starting material or scaffold component for the synthesis of more complex agrochemical candidates. The trichloromethyl group, in particular, is a common feature in certain classes of pesticides and can significantly influence a molecule's biological profile. By using this compound as a building block, chemists can incorporate both the imidazole ring and the -CCl3 group into a larger target molecule.

Synthetic routes have been developed to facilitate the alkylation and substitution of the imidazole backbone, allowing for the attachment of various other chemical groups to create novel structures. researchgate.net N-arylated imidazoles, for instance, are a class of compounds with applications as herbicides and plant growth regulators. researchgate.net The synthesis of these complex molecules often starts from simpler, functionalized imidazole building blocks.

Q & A

Q. What are the common synthetic routes for 2-(trichloromethyl)-1H-imidazole and its derivatives?

The synthesis of imidazole derivatives typically involves cyclization or substitution reactions. For example, 2-substituted imidazoles can be synthesized via the Debus-Radziszewski reaction using aldehydes, ammonia, and α-keto acids under reflux conditions . Alternatively, nucleophilic substitution reactions on pre-functionalized imidazole cores (e.g., using trichloromethyl groups) are common. Reagents like hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent) are critical for modulating functional groups . Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., Lewis acids) influence reaction efficiency and regioselectivity .

Q. How is spectroscopic characterization employed to confirm the structure of this compound derivatives?

Structural validation relies on ¹H/¹³C NMR to identify proton environments and carbon frameworks. For instance, aromatic protons in imidazole rings appear as distinct singlets or doublets in δ 7.0–8.5 ppm . IR spectroscopy detects functional groups (e.g., C-Cl stretches at 550–650 cm⁻¹). Mass spectrometry confirms molecular weight, while elemental analysis verifies purity by comparing experimental and theoretical C/H/N ratios .

Q. What are the typical reaction conditions for introducing substituents to the imidazole ring?

Substituents are introduced via electrophilic aromatic substitution (e.g., nitration, halogenation) or cross-coupling reactions (e.g., Suzuki-Miyaura). For trichloromethyl groups, Friedel-Crafts alkylation using chloroform and AlCl₃ is effective. Controlled pH (neutral to slightly acidic) and temperatures (60–100°C) prevent side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in multi-step syntheses?

Optimization involves Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, copper(I)-catalyzed asymmetric synthesis improves enantioselectivity in chiral imidazole derivatives . Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and enhances yields by 15–20% compared to conventional heating .

Q. What strategies resolve contradictory data between experimental and computational models in imidazole derivative research?

Discrepancies often arise in docking studies (e.g., predicted vs. observed binding affinities). To address this:

- Use ensemble docking to account for protein flexibility .

- Validate computational results with mutagenesis experiments or isothermal titration calorimetry (ITC) .

- Cross-check spectral data with DFT calculations to reconcile NMR chemical shift mismatches .

Q. What methodologies establish structure-activity relationships (SAR) for antimicrobial activity in this compound analogs?

SAR studies require systematic variation of substituents (e.g., halogens, aryl groups) followed by in vitro bioassays . For example:

Q. How do solvent and catalyst systems influence regioselectivity in imidazole functionalization?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions. Catalysts like Pd(PPh₃)₄ enable regioselective cross-coupling at C-4/C-5 positions of imidazole rings . For trichloromethyl groups, steric effects dominate, directing substitutions to less hindered sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.